molecular formula C12H15NO2 B13452338 Benzyl 3-methylazetidine-1-carboxylate

Benzyl 3-methylazetidine-1-carboxylate

Cat. No.: B13452338
M. Wt: 205.25 g/mol
InChI Key: AHIGVQJICODVRJ-UHFFFAOYSA-N
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Description

Benzyl 3-methylazetidine-1-carboxylate: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methylazetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . The reaction conditions often involve the use of catalysts such as copper or palladium, and solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines or alcohols depending on the specific reaction conditions.

    Substitution: Various substituted azetidines.

Mechanism of Action

The mechanism of action of Benzyl 3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate the activity of its targets through binding interactions . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Uniqueness: Benzyl 3-methylazetidine-1-carboxylate is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other azetidine derivatives and can lead to different pharmacological profiles .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl 3-methylazetidine-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3

InChI Key

AHIGVQJICODVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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